Crotyl alcohol

Description

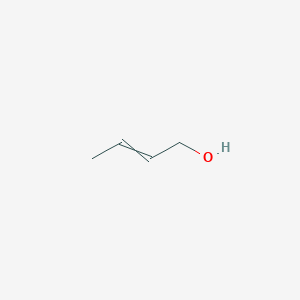

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCASXYBKJHWFMY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883409 | |

| Record name | 2-Buten-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Acros Organics MSDS] | |

| Record name | Crotyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20490 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-61-0, 6117-91-5 | |

| Record name | trans-Crotyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotyl alcohol, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-ol, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | But-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTYL ALCOHOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L585TY5908 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Crotyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying crotyl alcohol, a valuable unsaturated alcohol intermediate in the production of fine chemicals, pharmaceuticals, and fragrances. This document details experimental protocols, presents quantitative data for comparison, and illustrates key processes through diagrams.

Synthesis of this compound

This compound (CH₃CH=CHCH₂OH) is principally synthesized through the selective hydrogenation of crotonaldehyde. Alternative methods, such as those starting from butadiene, are also employed.

Synthesis via Hydrogenation of Crotonaldehyde

The most common method for producing this compound is the selective reduction of the carbonyl group in crotonaldehyde, while preserving the carbon-carbon double bond.[1][2] This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Reaction:

CH₃CH=CHCHO + H₂ → CH₃CH=CHCH₂OH

Various catalysts are employed to achieve high selectivity towards this compound, minimizing the over-reduction to butanol or the reduction of the C=C bond to form butyraldehyde.[3]

Quantitative Data for Catalytic Hydrogenation of Crotonaldehyde

| Catalyst | Temperature (°C) | Pressure (MPa) | Crotonaldehyde Conversion (%) | This compound Selectivity (%) | Reference |

| 1% Pt-1.2Sn/TiO₂-R | 90 | 2.0 | 97.3 | 70.5 | [4] |

| Ir-MoOx/SiO₂ (Mo/Ir = 1) | 30 | 0.8 | >95 | 90 | [5] |

| ReOₓ/ZrO₂ | 140 | 2.0 (N₂) | ~25 | ~70 | [6] |

| Pt/α-Ga₂O₃ | - | - | 10 | 91 | [7] |

| Au/ZnO | - | - | 6 | 79 | [7] |

| Ir/TiO₂ | - | - | 90 | 65 | [7] |

Experimental Protocol: Catalytic Hydrogenation of Crotonaldehyde (Adapted for Laboratory Scale)

This protocol is a generalized procedure based on common practices in catalytic hydrogenation.

Materials:

-

Crotonaldehyde

-

Catalyst (e.g., 1% Pt-1.2Sn/TiO₂-R)[4]

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

-

Catalyst Loading: In the autoclave reactor, place the desired amount of catalyst.

-

Reactant Addition: Add the solvent and crotonaldehyde to the reactor. For example, use a molar ratio of hydrogen to crotonaldehyde of 100:1 and a crotonaldehyde to n-heptane ratio of 1:1 to 1:6.[7]

-

Inerting: Seal the reactor and purge several times with an inert gas to remove any air.

-

Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa).[4]

-

Reaction: Heat the reactor to the target temperature (e.g., 90°C) and begin stirring.[4] Maintain a constant hydrogen pressure throughout the reaction.

-

Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by gas chromatography (GC).

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.

-

Work-up: Filter the reaction mixture to remove the catalyst. The filtrate, containing this compound, byproducts (butanol, butyraldehyde), and solvent, is then ready for purification.

Logical Workflow for Catalytic Hydrogenation

Caption: Workflow for this compound synthesis via catalytic hydrogenation.

For laboratory-scale synthesis, sodium borohydride offers a convenient method for the reduction of crotonaldehyde. It is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and selectively reduces the aldehyde group.[5]

Experimental Protocol: Reduction of Crotonaldehyde with NaBH₄

This protocol is adapted from general procedures for the reduction of α,β-unsaturated aldehydes.[8]

Materials:

-

Crotonaldehyde

-

Sodium borohydride (NaBH₄)

-

Solvent (e.g., Methanol or Ethanol)

-

Deionized water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve crotonaldehyde in the chosen alcohol solvent and cool the flask in an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of NaBH₄ in the same solvent. Add the NaBH₄ solution dropwise to the cooled crotonaldehyde solution over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining crude product is this compound.

Synthesis from Butadiene

This compound can also be synthesized from butadiene, a readily available petrochemical feedstock. This route often involves a multi-step process. One possible pathway involves the hydrochlorination of butadiene to form crotyl chloride, followed by hydrolysis. Another approach is the direct catalytic coupling of butadiene with an alcohol.[1][9]

Signaling Pathway for Butadiene to this compound

Caption: Synthesis of this compound from butadiene via hydrochlorination and hydrolysis.

Purification of this compound

The crude this compound obtained from synthesis typically contains unreacted starting materials, byproducts, and solvent. The primary methods for purification are fractional distillation and extractive distillation.

Fractional Distillation

Fractional distillation is effective for separating this compound from components with significantly different boiling points.[10] However, the separation of this compound from butanol (a common byproduct in hydrogenation) is challenging due to their close boiling points (this compound: ~121°C, Butanol: ~117°C).

Experimental Protocol: Fractional Distillation of this compound

This protocol is a general procedure for fractional distillation.[11][12]

Materials:

-

Crude this compound

-

Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Setup: Assemble the fractional distillation apparatus. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.

-

Charging the Flask: Add the crude this compound and boiling chips to the round-bottom flask.

-

Heating: Gently heat the flask. As the mixture boils, a vapor will rise through the fractionating column.

-

Fraction Collection: Monitor the temperature at the top of the column. Collect the different fractions in separate receiving flasks based on their boiling points. The fraction that distills at or near 121°C will be enriched in this compound.

-

Analysis: Analyze the purity of the collected fractions using GC or NMR.

Extractive Distillation

Extractive distillation is a more advanced technique used to separate components with similar boiling points, such as this compound and butanol.[13][14] It involves adding a high-boiling solvent that alters the relative volatilities of the components to be separated. Water is a common solvent for the extractive distillation of this compound and butanol.

Experimental Workflow for Extractive Distillation

Caption: General workflow for purification by extractive distillation.

Experimental Protocol: Extractive Distillation of this compound-Butanol Mixture

This protocol is based on the principles of extractive distillation and may require optimization for a specific laboratory setup.

Materials:

-

Crude this compound containing butanol

-

Extractive solvent (e.g., deionized water)

-

Extractive distillation apparatus (distillation column, feed inlets for crude mixture and solvent, reboiler, condenser, receiving flasks)

-

Heating and cooling systems

Procedure:

-

Setup: Assemble the extractive distillation column.

-

Feed Introduction: Introduce the crude this compound-butanol mixture at a specific point in the middle of the column.

-

Solvent Introduction: Introduce the heated extractive solvent (water) at a point above the crude feed inlet.

-

Distillation: Heat the reboiler to initiate vaporization. The solvent will flow down the column, increasing the relative volatility of butanol.

-

Product Separation: Butanol, having a higher volatility in the presence of the solvent, will move up the column and be collected as the overhead product (often as an azeotrope with water). The less volatile this compound will move down the column with the solvent and be collected as the bottom product.

-

Final Purification: The bottom product (an aqueous solution of this compound) can be further purified by a second distillation or by extraction to remove the water.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and identifying any impurities. The sample is vaporized and separated based on the components' boiling points and interactions with the GC column. The mass spectrometer then provides mass-to-charge ratio data, allowing for the identification of the separated compounds.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the different types of protons in the molecule (e.g., methyl, vinyl, methylene, and hydroxyl protons). The chemical shifts, integration, and splitting patterns provide detailed structural information.[17]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the four carbon atoms in the this compound molecule, confirming the carbon skeleton.[18]

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should consult the cited literature for more specific details and adapt the protocols to their available laboratory equipment and safety procedures.

References

- 1. Enantioselective C-H crotylation of primary alcohols via hydrohydroxyalkylation of butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lablife.co.uk [lablife.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Purification [chem.rochester.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Liquid Phase Catalytic Transfer Hydrogenation of Crotonaldehyde over ReOx-Supported Catalysts Using Formic Acid as In Situ Hydrogen Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102295532B - Method for producing crotonyl alcohol through gas phase catalysis and selective hydrogenation of crotonaldehyde - Google Patents [patents.google.com]

- 8. studylib.net [studylib.net]

- 9. Enantioselective C-H Crotylation of Primary Alcohols via Hydrohydroxyalkylation of Butadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fractional distillation - Wikipedia [en.wikipedia.org]

- 11. Chemistry 210 Experiment 5 [home.miracosta.edu]

- 12. usalab.com [usalab.com]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. shimadzu.com [shimadzu.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. azom.com [azom.com]

An In-depth Technical Guide to the Physicochemical Properties of Crotyl Alcohol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the cis- and trans-isomers of crotyl alcohol (2-buten-1-ol). The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where a thorough understanding of these properties is crucial.

Core Physicochemical Properties

This compound, an unsaturated alcohol with the chemical formula C₄H₈O, exists as two geometric isomers: cis-crotyl alcohol ((Z)-2-buten-1-ol) and trans-crotyl alcohol ((E)-2-buten-1-ol).[1] These isomers exhibit distinct physical and chemical characteristics that are critical to consider in various scientific and industrial applications. A mixture of both isomers is also commonly encountered.[2]

Quantitative Data Summary

The fundamental physicochemical properties of the this compound isomers are summarized in the table below for easy comparison.

| Property | cis-Crotyl Alcohol | trans-Crotyl Alcohol | This compound (cis- and trans- mixture) |

| Molecular Formula | C₄H₈O | C₄H₈O[3] | C₄H₈O[2] |

| Molecular Weight | 72.11 g/mol | 72.11 g/mol [4] | 72.11 g/mol [2] |

| Boiling Point | 123.6 °C[5] | 121.2 °C[1][5] | 121-122 °C[6] |

| Melting Point | -90.15 °C[5] | < 25 °C[1] | <-30 °C |

| Density | 0.8662 g/cm³ (at 20°C)[5] | 0.8454 g/cm³ (at 25°C)[1][5] | 0.845 g/mL (at 25°C)[6] |

| Refractive Index (n_D²⁰) | 1.4342[5] | 1.4289[5] | 1.427-1.430[2][6] |

| Water Solubility | Moderately soluble[1] | Moderately soluble[3] | Miscible with water[6] |

Isomeric Relationship

The logical relationship between the cis and trans isomers of this compound is depicted in the diagram below. This visualization illustrates their common origin from the parent molecule, 2-buten-1-ol, and their distinct spatial arrangements.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common and effective method for its determination is the capillary method.

Methodology:

-

Sample Preparation: A small amount of the this compound isomer is placed into a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Heating: The test tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a Mel-Temp apparatus.[8][9]

-

Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube.[7] The heat is then removed.

-

Boiling Point Determination: The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][9] It is crucial to heat the sample slowly to obtain an accurate measurement.[7]

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a critical indicator of purity.[10] While both this compound isomers are liquids at room temperature, this protocol is relevant for derivatives or if purification by crystallization is performed at low temperatures.

Methodology:

-

Sample Preparation: A small, dry sample of the solidified substance is packed into a capillary tube.[11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

-

Heating: The sample is heated at a slow, controlled rate, typically around 1-2°C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[10] Pure compounds typically have a sharp melting point range of 0.5-1°C.[12]

Determination of Density

Density is the mass per unit volume of a substance and is a fundamental physical property.

Methodology:

-

Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer (density bottle) is accurately measured using an electronic balance.[13][14]

-

Volume Measurement: A known volume of the this compound isomer is added to the graduated cylinder or pycnometer.[13][14] The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[13]

-

Final Mass Measurement: The mass of the container with the liquid is measured.[13][14]

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass minus initial mass) by its volume.[13] For higher accuracy, measurements should be repeated and an average value calculated.[13]

Determination of Solubility

The solubility of a substance in a particular solvent provides insight into its polarity and intermolecular forces.[15][16]

Methodology:

-

Solvent Addition: A specific volume of the solvent (e.g., water) is placed in a test tube.

-

Solute Addition: The this compound isomer is added dropwise to the solvent while vigorously shaking the mixture.[17]

-

Observation of Miscibility: The number of drops added until the alcohol is no longer fully miscible (i.e., the solution becomes cloudy or forms a separate layer) is recorded.[17][18]

-

Qualitative Assessment: The solubility can be qualitatively described as very soluble, soluble, or insoluble based on the amount of solute that dissolves.[17] For quantitative analysis, the "cloud point" method can be employed where the exact point of saturation is observed.[18]

Experimental Workflow for Physicochemical Characterization

The logical flow of experiments to characterize a liquid sample like a this compound isomer is outlined below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 504-61-0: trans-Crotyl alcohol | CymitQuimica [cymitquimica.com]

- 4. trans-Crotyl alcohol | C4H8O | CID 637922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. chembk.com [chembk.com]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. phillysim.org [phillysim.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. westlab.com [westlab.com]

- 12. alnoor.edu.iq [alnoor.edu.iq]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. reddit.com [reddit.com]

An In-depth Technical Guide to Crotyl Alcohol: CAS Number and Safety Information

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and technical information for crotyl alcohol, a vital reagent in various chemical syntheses. The following sections detail its chemical identity, hazard classifications, toxicological data, and safe handling protocols to ensure laboratory safety and experimental integrity.

Chemical Identification and Properties

This compound, systematically named 2-buten-1-ol, is a flammable, colorless to light yellow liquid.[1][2] It is miscible with water and serves as a chemical intermediate and a source for monomers.[1]

| Identifier | Value |

| CAS Number | 6117-91-5[3] |

| Molecular Formula | C4H8O[3] |

| Molecular Weight | 72.11 g/mol [3] |

| Synonyms | 2-Buten-1-ol, 3-Methylallyl alcohol, Crotonyl alcohol[4][5] |

| Physical and Chemical Properties | |

| Appearance | Colorless to almost colorless clear liquid[4] |

| Boiling Point | 121-122 °C[1] |

| Flash Point | 34 °C (93.2 °F) - closed cup[6][7] |

| Density | 0.845 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.427[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability and toxicity.[8] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category |

| Flammable Liquids | Category 3[8] |

| Acute Toxicity, Oral | Category 4[8] |

| Acute Toxicity, Dermal | Category 4[8] |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

GHS Pictograms:

-

Flame (Flammable)

-

Exclamation Mark (Harmful, Irritant)[1]

Hazard Statements:

Toxicological Data

Exposure to this compound can be harmful. The primary routes of exposure are ingestion, skin contact, and inhalation.[10] In vivo, this compound can be oxidized by alcohol dehydrogenase to the toxic unsaturated aldehyde, crotonaldehyde, which can lead to cellular damage.[11]

| Toxicity Data | |

| LD50 Oral (Rat) | 793 mg/kg[10] |

| LD50 Dermal (Rabbit) | 1084 mg/kg[10] |

| LC50 Inhalation (Rat) | 2,000 ppm/4hr[2] |

Target Organs: Blood, kidneys, central nervous system, liver.[10]

Experimental Protocols and Safe Handling

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[10]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[10]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[10]

4.2. Handling and Storage

-

Ventilation: Use in a well-ventilated area.[8] Engineering controls, such as fume hoods, should be used to keep airborne concentrations low.[10]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][8] Use spark-proof tools and explosion-proof equipment.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.[10][12] Ground and bond containers and receiving equipment.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, and acid anhydrides.[10]

4.3. Spill and Emergency Procedures

-

Spill Response: In case of a spill, remove all ignition sources.[10] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[10]

-

First Aid (Eyes): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[10]

-

First Aid (Skin): Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10]

-

First Aid (Ingestion): Call a poison control center. Do not induce vomiting unless directed to do so by medical personnel. Get medical aid.[10]

-

First Aid (Inhalation): Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10]

Visualization of Safety and Handling Workflow

The following diagram illustrates the essential workflow for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for Safe Handling of this compound.

References

- 1. Crotonyl alcohol | 6117-91-5 [chemicalbook.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 6117-91-5 | TCI AMERICA [tcichemicals.com]

- 5. usbio.net [usbio.net]

- 6. クロチルアルコール, cis体およびtrans体混合物 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 6117-91-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Crotonyl alcohol - Safety Data Sheet [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Oxidative bioactivation of this compound to the toxic endogenous aldehyde crotonaldehyde: association of protein carbonylation with toxicity in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fda.gov.ph [fda.gov.ph]

Spectroscopic Analysis of Crotyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of crotyl alcohol (2-buten-1-ol), a valuable unsaturated alcohol in organic synthesis. Detailing the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical resource for the characterization and quality control of this important chemical intermediate. The guide presents detailed experimental protocols, in-depth data analysis, and visual representations of key analytical pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of its hydrogen and carbon atoms. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous identification of the cis and trans isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the methyl, vinyl, methylene, and hydroxyl protons. The chemical shifts and coupling constants are highly informative for distinguishing between the cis and trans isomers. Protons on carbons adjacent to the alcohol oxygen typically appear in the region of 3.4-4.5 ppm due to the deshielding effect of the oxygen atom.[1] The hydroxyl proton itself often appears as a broad singlet between 2.0 and 2.5 ppm, and its position can be confirmed by a "D₂O shake" experiment where the peak disappears upon addition of deuterium oxide.[1]

Table 1: ¹H NMR Data for this compound Isomers (Typical Values)

| Proton Assignment | trans-Crotyl Alcohol | cis-Crotyl Alcohol |

| CH₃ (H-4) | ~1.7 ppm (d) | ~1.7 ppm (d) |

| CH= (H-3) | ~5.7 ppm (m) | ~5.6 ppm (m) |

| =CH (H-2) | ~5.6 ppm (m) | ~5.5 ppm (m) |

| CH₂OH (H-1) | ~4.1 ppm (d) | ~4.2 ppm (d) |

| OH | Variable, broad singlet | Variable, broad singlet |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet. Coupling constants (J) for vinylic protons are typically larger for the trans isomer (11-18 Hz) compared to the cis isomer (6-14 Hz).[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments. Carbons attached to the hydroxyl group are deshielded and appear at a higher chemical shift.[3][4] The olefinic carbons also show characteristic signals in the downfield region.

Table 2: ¹³C NMR Data for this compound Isomers (Typical Values)

| Carbon Assignment | trans-Crotyl Alcohol | cis-Crotyl Alcohol |

| CH₃ (C-4) | ~17 ppm | ~13 ppm |

| CH= (C-3) | ~129 ppm | ~128 ppm |

| =CH (C-2) | ~127 ppm | ~126 ppm |

| CH₂OH (C-1) | ~64 ppm | ~58 ppm |

Note: Chemical shifts (δ) are reported in ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by the presence of a strong, broad O-H stretching vibration and a C-O stretching vibration, confirming its identity as an alcohol.

The IR spectrum of alcohols typically shows a prominent, broad absorption band in the region of 3200-3550 cm⁻¹ due to the O-H stretching of hydrogen-bonded molecules.[5] A strong C-O stretching band is also observed in the 1000-1260 cm⁻¹ region.[5] The presence of a C=C double bond will also give rise to a stretching vibration around 1620-1680 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3550 | Strong, Broad |

| C-H Stretch (sp²) | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C=C Stretch | ~1670 | Medium |

| C-O Stretch | ~1030 | Strong |

| =C-H Bend (out-of-plane) | 960 - 980 (trans)~690 (cis) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The molecular ion peak for alcohols is often weak or absent due to facile fragmentation.[6][7] The two primary fragmentation pathways for alcohols are alpha-cleavage and dehydration.[7][8]

Table 4: Key Mass Spectral Data for trans-Crotyl Alcohol

| m/z | Relative Intensity (%) | Proposed Fragment |

| 72 | Low | [C₄H₈O]⁺ (Molecular Ion) |

| 57 | 100 | [C₄H₉]⁺ (Loss of OH) or [C₃H₅O]⁺ (α-cleavage) |

| 43 | ~31 | [C₃H₇]⁺ |

| 39 | ~44 | [C₃H₃]⁺ |

| 29 | ~49 | [C₂H₅]⁺ |

| 27 | ~36 | [C₂H₃]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center.[9]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.[6]

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay. For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T1) to allow for full relaxation of all protons.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[10]

-

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters: Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution.

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Sample Scan: Collect the spectrum of the this compound sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol or ethanol). The concentration should be within the linear range of the instrument's detector.

-

Transfer the solution to a GC vial.

Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Parameters:

-

Column: A suitable capillary column for the separation of alcohols (e.g., a wax-based or a low- to mid-polarity column).

-

Injector: Set to an appropriate temperature (e.g., 250 °C) and split ratio.

-

Oven Program: A temperature program should be developed to ensure good separation of this compound from any impurities and the solvent. A typical program might start at a low temperature (e.g., 40-50 °C), hold for a few minutes, and then ramp up to a higher temperature.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) is standard for this type of analysis.

-

Mass Range: Scan a mass range appropriate for the expected fragments of this compound (e.g., m/z 20-100).

-

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Primary fragmentation pathways of this compound in mass spectrometry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. iq.usp.br [iq.usp.br]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. azom.com [azom.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. trans-Crotyl alcohol | C4H8O | CID 637922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Navigating the Solvent Landscape of Crotyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility and miscibility of crotyl alcohol in various organic solvents, a critical consideration for its application in organic synthesis, pharmaceutical development, and materials science. Understanding the behavior of this unsaturated alcohol in different solvent systems is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Core Concepts: Solubility and Miscibility

Solubility refers to the maximum amount of a solute (in this case, this compound) that can dissolve in a given amount of a solvent at a specific temperature to form a homogeneous solution. Beyond this point, the solution becomes saturated, and any additional solute will not dissolve.

Miscibility , on the other hand, is the property of two substances to mix in all proportions, forming a homogeneous solution, regardless of the amounts of each component. While highly soluble substances may appear miscible, true miscibility implies no limit to the amount that can be mixed.

This compound, an unsaturated alcohol, is a colorless liquid that is moderately soluble in water and miscible with most organic solvents.[1] Its dual functionality, featuring both a polar hydroxyl (-OH) group and a nonpolar butenyl hydrocarbon chain, governs its solubility characteristics. The hydroxyl group allows for hydrogen bonding with polar solvents, while the hydrocarbon portion facilitates interactions with nonpolar solvents.

Quantitative Solubility of this compound in Organic Solvents

The following table summarizes the quantitative solubility data for this compound in a range of common organic solvents at 25°C. This data is essential for solvent selection in various applications.

| Solvent | Chemical Formula | Solubility (g/L) at 25°C |

| Methanol | CH₃OH | 1374.13[2] |

| Ethanol | C₂H₅OH | 1202.93[2] |

| n-Propanol | C₃H₇OH | 874.6[2] |

| n-Butanol | C₄H₉OH | 835.44[2] |

| Isopropanol | C₃H₈O | 794.28[2] |

| Isobutanol | C₄H₁₀O | 532.3[2] |

| Acetone | C₃H₆O | 448.23[2] |

| Dimethylformamide (DMF) | C₃H₇NO | 512.43[2] |

| 1,4-Dioxane | C₄H₈O₂ | 607.94[2] |

| Acetonitrile | C₂H₃N | 340.55[2] |

| Ethyl Acetate | C₄H₈O₂ | 312.02[2] |

| Methyl Acetate | C₃H₆O₂ | 287.93[2] |

| Toluene | C₇H₈ | 34.86[2] |

| Water | H₂O | 14.16[2] |

Note: The data presented is based on available literature and may vary depending on the specific experimental conditions.

Miscibility Profile

This compound is reported to be miscible with alcohol and most organic solvents.[1] This high degree of miscibility with a wide range of common laboratory solvents makes it a versatile component in many chemical processes.

Experimental Protocols for Solubility and Miscibility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the surveyed literature, the following general methodologies are standard practice in chemical laboratories.

Protocol 1: Visual Method for Miscibility Determination

This is a straightforward qualitative method to assess the miscibility of two liquids.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or test tubes with stoppers

-

Vortex mixer (optional)

Procedure:

-

In a clean, dry graduated cylinder or test tube, add a known volume of the solvent of interest (e.g., 5 mL).

-

To this, add an equal volume of this compound (5 mL).

-

Stopper the container and shake vigorously for 1-2 minutes. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand undisturbed and observe.

-

Interpretation of Results:

-

Miscible: If the two liquids form a single, clear, homogeneous phase with no visible interface, they are considered miscible.

-

Immiscible: If two distinct layers are formed, the liquids are immiscible.

-

Partially Miscible: If the mixture initially appears homogeneous but then separates into two layers upon standing, or if one layer appears cloudy, the liquids are partially miscible.

-

Protocol 2: Gravimetric Method for Quantitative Solubility Determination

This method determines the mass of solute that can dissolve in a given mass or volume of solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled water bath or shaker

-

Volumetric flasks

-

Filter paper and funnel, or a syringe filter

-

Evaporating dish

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed container (e.g., a volumetric flask).

-

Place the container in a temperature-controlled water bath or shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the solution to stand undisturbed for any undissolved solute to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To avoid transferring any undissolved solute, it is advisable to filter the supernatant through a syringe filter or filter paper.

-

Transfer the filtered supernatant to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the dissolved this compound remains.

-

Weigh the evaporating dish containing the this compound residue.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of supernatant taken (L))

Factors Influencing Solubility and Miscibility

The solubility and miscibility of this compound are influenced by several factors, which can be visualized in the following logical relationship diagram.

Caption: Logical relationship of factors affecting this compound's solubility.

This guide provides a foundational understanding of the solubility and miscibility of this compound in organic solvents. For specific applications, it is always recommended to perform experimental verification of solubility under the precise conditions of use.

References

An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of Crotyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of crotyl alcohol's natural occurrence and biosynthetic pathways. While primarily recognized as a synthetic chemical intermediate, evidence suggests its presence in the natural world, albeit in trace amounts. This document delves into its detection in various organisms, explores the enzymatic reactions likely responsible for its formation, and provides detailed experimental protocols for its identification and quantification.

Natural Occurrence of this compound

This compound (2-buten-1-ol) is an unsaturated alcohol that exists as cis and trans isomers. Its natural occurrence is not widely documented, and it is more commonly encountered as a synthetic compound. However, scientific literature indicates its presence in specific natural sources.

Occurrence in Plants

The most definitive evidence for the natural occurrence of this compound in the plant kingdom comes from a study on Aster koraiensis, a perennial plant native to Korea. Analysis of the plant's volatile compounds has reportedly identified this compound[1][2][3]. However, subsequent detailed analyses of the essential oils and floral scents of various Aster species, including A. koraiensis, have focused on more abundant terpenoids and sesquiterpenes, and have not consistently listed this compound as a constituent. This suggests that its presence may be in trace concentrations or dependent on specific environmental conditions, harvesting times, or analytical methods.

Occurrence in Microorganisms

Certain microorganisms have demonstrated the capability to produce this compound. Studies on thermophilic bacteria have shown that they can reduce crotonic acid to this compound. This finding points to a potential microbial biosynthetic route for the compound. The precursor, crotonaldehyde, has been detected in the headspace of fungal cultures, further suggesting a possible, though not directly confirmed, pathway to this compound in fungi through subsequent reduction[4].

Occurrence in Fermented Foods and Beverages

Fermented foods and beverages are known to contain a diverse array of alcohols as byproducts of microbial metabolism[5]. While common fusel alcohols like butanol are well-documented, the presence of this compound is not extensively reported. Given that its precursor, crotonaldehyde, can be formed from acetaldehyde, a common fermentation intermediate, it is plausible that this compound could be generated in trace amounts in some fermented products through the action of microbial enzymes. However, specific quantitative data on this compound in fermented goods is currently lacking in the scientific literature.

Table 1: Summary of Reported Natural Occurrences of this compound

| Category | Organism/Source | Compound Detected | Method of Detection | Concentration | Reference(s) |

| Plants | Aster koraiensis | This compound | Not specified in initial report | Not specified | [1][2][3] |

| Microorganisms | Thermophilic bacteria | This compound (from crotonic acid) | Not specified | Not specified |

Biosynthesis of this compound

The biosynthesis of this compound in natural systems has not been fully elucidated with a complete, step-by-step pathway. However, based on known enzymatic reactions and the presence of its likely precursor, crotonaldehyde, a plausible biosynthetic route can be proposed.

Proposed Biosynthetic Pathway

The most probable biosynthetic pathway for this compound involves the reduction of crotonaldehyde. This reaction is catalyzed by alcohol dehydrogenases (ADHs), a ubiquitous class of enzymes found in plants, animals, and microorganisms.

Diagram 1: Proposed Biosynthetic Pathway of this compound

Caption: Proposed two-step biosynthesis of this compound from acetaldehyde.

Step 1: Formation of Crotonaldehyde

Crotonaldehyde is naturally formed from the aldol condensation of two molecules of acetaldehyde. Acetaldehyde is a common metabolic intermediate in many organisms, produced during glycolysis and ethanol metabolism[6][7]. While this reaction is well-known in industrial chemistry, evidence suggests it can also occur under physiological conditions. For instance, proline amide, a model for N-terminal proline residues in proteins, can catalyze the formation of crotonaldehyde from acetaldehyde at neutral pH[8].

Step 2: Reduction of Crotonaldehyde to this compound

The final step in the proposed biosynthesis is the reduction of the aldehyde group of crotonaldehyde to a primary alcohol, yielding this compound. This reaction is catalyzed by NAD(P)H-dependent alcohol dehydrogenases (ADHs) or other aldo-keto reductases[4].

-

Enzymes Involved: Alcohol dehydrogenases (EC 1.1.1.1) are a large family of enzymes that facilitate the interconversion of alcohols and aldehydes or ketones[9]. Studies have shown that ADHs from various sources, including horse liver and yeast, have broad substrate specificities and can act on a range of aldehydes, including unsaturated ones like crotonaldehyde[10][11][12][13][14]. Plant ADHs are also known to be involved in the synthesis of flavor and aroma compounds, which include various alcohols[15][16]. While the specific ADH isozyme responsible for this compound production in any given organism has not been definitively identified, the widespread presence and catalytic activity of this enzyme family strongly support this proposed biosynthetic step.

Diagram 2: Enzymatic Reduction of Crotonaldehyde

Caption: The role of Alcohol Dehydrogenase in the reduction of crotonaldehyde.

Experimental Protocols

The identification and quantification of this compound in natural sources typically involve the analysis of volatile organic compounds (VOCs). Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for this purpose.

Extraction of Volatile Compounds from Plant Material

A widely used method for the extraction of volatile compounds from plant tissues is headspace solid-phase microextraction (HS-SPME), followed by GC-MS analysis.

Experimental Workflow: HS-SPME-GC-MS Analysis of Plant Volatiles

Caption: A typical workflow for the analysis of plant volatiles using HS-SPME-GC-MS.

Methodology:

-

Sample Preparation: Fresh plant material (e.g., leaves or flowers) is collected and immediately flash-frozen in liquid nitrogen to quench enzymatic activity. The frozen tissue is then ground to a fine powder using a mortar and pestle.

-

Headspace Extraction: A known amount of the powdered plant material is placed in a headspace vial and sealed. The vial is then incubated at a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to partition into the headspace. A solid-phase microextraction (SPME) fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is then exposed to the headspace for a defined period to adsorb the volatile analytes.

-

GC-MS Analysis: The SPME fiber is withdrawn and immediately inserted into the injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the GC column. The compounds are then separated based on their boiling points and polarity. The separated compounds are subsequently ionized and detected by a mass spectrometer, which provides a mass spectrum for each compound.

-

Identification and Quantification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries (e.g., NIST). Quantification can be achieved by using an internal standard and generating a calibration curve with known concentrations of this compound.

Quantification of Short-Chain Alcohols in Biological Fluids

For the analysis of this compound in microbial cultures or fermented beverages, a liquid-liquid extraction followed by GC-MS is a suitable method.

Methodology:

-

Sample Preparation: A known volume of the liquid sample is acidified (e.g., with HCl) to protonate any organic acids. An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is added.

-

Liquid-Liquid Extraction: The sample is extracted with a water-immiscible organic solvent (e.g., diethyl ether or methyl tert-butyl ether). The organic layer, containing the alcohols and other nonpolar compounds, is carefully separated.

-

Derivatization (Optional but Recommended): To improve the chromatographic properties of the alcohols, they can be derivatized to form more volatile and less polar esters or ethers. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

-

GC-MS Analysis: An aliquot of the organic extract (or the derivatized sample) is injected into the GC-MS system. The analysis proceeds as described in section 3.1.

-

Quantification: A calibration curve is prepared by analyzing standards of known this compound concentrations that have been subjected to the same extraction and derivatization procedure. The concentration of this compound in the sample is then determined by comparing its peak area (relative to the internal standard) to the calibration curve.

Table 2: Key Parameters for GC-MS Analysis of this compound

| Parameter | Typical Conditions |

| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar nonpolar column |

| Injector Temperature | 250 °C |

| Oven Program | Start at 40°C, hold for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Scan Range | m/z 35-350 |

Conclusion

The natural occurrence of this compound is limited and appears to be in trace amounts, with some evidence of its presence in Aster koraiensis and as a product of microbial metabolism. The most plausible biosynthetic pathway involves the enzymatic reduction of crotonaldehyde, a naturally occurring aldehyde, by alcohol dehydrogenases. While a complete and specific biosynthetic pathway has yet to be fully elucidated in any organism, the widespread presence of both the precursor and the necessary enzymes makes this a strong hypothesis. Further research employing sensitive analytical techniques, such as HS-SPME-GC-MS, is needed to explore a wider range of natural sources to better understand the distribution and biosynthetic origins of this compound. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake such investigations.

References

- 1. Analysis of Floral Scent and Volatile Profiles of Different Aster Species by E-nose and HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Analysis of Floral Scent and Volatile Profiles of Different Aster Species by E-nose and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crotonaldehyde - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Fermented drinks and alcohol fact sheet [health.nsw.gov.au]

- 6. Acetaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Acetaldehyde generating enzyme systems: roles of alcohol dehydrogenase, CYP2E1 and catalase, and speculations on the role of other enzymes and processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Buten-1-ol (CAS 6117-91-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. researchgate.net [researchgate.net]

- 11. Yeast Alcohol Dehydrogenase Structure and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inversion of the substrate specificity of yeast alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Collection | ETH Library [research-collection.ethz.ch]

- 15. Alcohol Dehydrogenase and Pyruvate Decarboxylase Activity in Leaves and Roots of Eastern Cottonwood (Populus deltoides Bartr.) and Soybean (Glycine max L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Crotyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and reaction mechanisms of crotyl alcohol, a versatile unsaturated alcohol. With applications ranging from a building block in organic synthesis to a precursor in the manufacturing of pharmaceuticals, understanding its chemical behavior is crucial for its effective utilization.[1][2] This document details key reactions such as oxidation, hydrogenation, and epoxidation, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.

Core Reactivity of this compound

This compound, systematically named (2E)-but-2-en-1-ol, is an unsaturated primary alcohol that exhibits a rich and diverse reactivity profile owing to the presence of both a hydroxyl group and a carbon-carbon double bond.[1] Its reactions can be broadly categorized by the functional group that participates in the transformation. The hydroxyl group can undergo oxidation and esterification, while the double bond is susceptible to hydrogenation, epoxidation, and electrophilic additions. The interplay between these two functional groups allows for a wide range of selective transformations, making it a valuable intermediate in organic synthesis.[2]

Oxidation of this compound

The oxidation of this compound can selectively yield either crotonaldehyde or crotonic acid, depending on the oxidant and reaction conditions. This selectivity is of paramount importance in synthetic chemistry.

Selective Oxidation to Crotonaldehyde

The partial oxidation of this compound to crotonaldehyde is a key transformation. Various methods have been developed to achieve high selectivity, minimizing over-oxidation to the carboxylic acid.

Data Presentation: Oxidation of this compound to Crotonaldehyde

| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Crotonaldehyde (%) | Reference |

| Pd/meso-Al2O3 | Air | Toluene | 80 | >95 | >98 | [3] |

| TEMPO/NaOCl | NaOCl | CH2Cl2/H2O | Room Temp. | High | High | [4] |

| MnO2 | - | Dichloromethane | Room Temp. | Variable | High (for allylic alcohols) | |

| Swern Oxidation | Oxalyl chloride, DMSO, Et3N | Dichloromethane | -78 to RT | High | High | [5] |

| N-chloro-4-methylbenzene sulphonamide | - | Acidic/Alkaline medium | 35 | Variable | Identified as major product | [6] |

Experimental Protocol: Swern Oxidation of this compound

This protocol is a representative method for the mild oxidation of primary alcohols to aldehydes.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH2Cl2), anhydrous

-

This compound

-

Triethylamine (Et3N)

-

3 Å Molecular Sieves (optional)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous CH2Cl2 at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.7 equivalents) in anhydrous CH2Cl2 dropwise over 5 minutes.

-

Stir the mixture for 15 minutes at -78 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous CH2Cl2 dropwise over 5 minutes.

-

Continue stirring at -78 °C for 30-60 minutes.

-

Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and then add water.

-

Extract the product with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography to afford crotonaldehyde.[5]

Product Analysis: The product, crotonaldehyde, can be identified and characterized using techniques such as Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Reaction Mechanism: Swern Oxidation

The Swern oxidation proceeds through the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the aldehyde.

Hydrogenation of Crotonaldehyde to this compound

The selective hydrogenation of the carbonyl group in crotonaldehyde to produce this compound is a thermodynamically challenging yet industrially significant reaction. It requires catalysts that favor the reduction of the C=O bond over the C=C bond.

Data Presentation: Selective Hydrogenation of Crotonaldehyde

| Catalyst | Support | Temperature (°C) | H2 Pressure (MPa) | Conversion (%) | Selectivity to this compound (%) | Reference |

| Ir-MoOx | SiO2 | 30 | 0.8 | >95 | 90 | [7] |

| Pt-Sn | TiO2 | 90 | 2.0 | 72.1 | 70.8 | [4] |

| Pt | ZnO | 80 | 0.04 | ~20 | ~60 | |

| Au | ZnO | 250 | - | 6 (conversion) | 79 | [1] |

| Ir | TiO2 | - | - | 90 (conversion) | 65 | [1] |

| CoRe | TiO2 | 140 | - | 99 | 74 (for crotonaldehyde) | [8] |

Experimental Protocol: Gas-Phase Catalytic Hydrogenation

This protocol describes a general procedure for the continuous gas-phase hydrogenation of crotonaldehyde.

Materials:

-

Supported metal catalyst (e.g., Ir-MoOx/SiO2)

-

Crotonaldehyde

-

Hydrogen (H2) gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Solvent (e.g., n-heptane)

-

Fixed-bed reactor system with temperature and pressure control

Procedure:

-

Load the catalyst into the fixed-bed reactor.

-

Purge the reactor system with an inert gas.

-

Reduce the catalyst in a stream of hydrogen at an elevated temperature, as specified for the particular catalyst.

-

Cool the reactor to the desired reaction temperature (e.g., 60-90°C).

-

Introduce a gaseous mixture of hydrogen, crotonaldehyde, and a solvent (like n-heptane) at a specific molar ratio (e.g., 100:1:1-6) and space velocity (e.g., 4000-8000 h⁻¹).[1]

-

Maintain the reaction under a constant hydrogen pressure (e.g., 0.1-1.0 MPa).[1]

-

The product stream exiting the reactor is cooled to condense the liquid products.

-

The product mixture is collected and analyzed by gas chromatography (GC) to determine conversion and selectivity.

-

The crude product can be purified by distillation.

Reaction Mechanism: Heterogeneous Catalytic Hydrogenation

The mechanism involves the activation of both hydrogen and the carbonyl group of crotonaldehyde on the catalyst surface.

Epoxidation of this compound

The carbon-carbon double bond in this compound can be selectively epoxidized to form 2,3-epoxybutan-1-ol, a valuable chiral building block. The Sharpless asymmetric epoxidation is a notable method for achieving high enantioselectivity in this transformation.

Data Presentation: Epoxidation of this compound

| Catalyst System | Oxidant | Chiral Ligand | Temperature (°C) | ee (%) | Yield (%) | Reference |

| Ti(OiPr)4 | t-BuOOH | L-(+)-DET | -20 | >90 | High | [9] |

| Ti(OiPr)4 | t-BuOOH | D-(-)-DET | -20 | >90 | High | [9] |

Experimental Protocol: Sharpless Asymmetric Epoxidation

This protocol provides a general procedure for the enantioselective epoxidation of an allylic alcohol.

Materials:

-

Titanium(IV) isopropoxide (Ti(OiPr)4)

-

Diethyl tartrate (L-(+)-DET or D-(-)-DET)

-

tert-Butyl hydroperoxide (t-BuOOH) in a non-polar solvent (e.g., toluene)

-

This compound

-

Anhydrous dichloromethane (CH2Cl2)

-

4 Å Molecular Sieves

-

Inert gas supply

Procedure:

-

To a flask containing 4 Å molecular sieves under an inert atmosphere, add anhydrous CH2Cl2 and cool to -20 °C.

-

Add L-(+)-DET or D-(-)-DET, followed by Ti(OiPr)4, and stir for 30 minutes.

-

Add this compound to the mixture.

-

Slowly add a pre-cooled solution of t-BuOOH.

-

Stir the reaction at -20 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride (NaF) or another appropriate quenching agent.

-

Allow the mixture to warm to room temperature and stir vigorously for at least one hour.

-

Filter the mixture through celite and wash the filter cake with CH2Cl2.

-

Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

-

Purify the resulting epoxy alcohol by flash column chromatography.

Reaction Mechanism: Sharpless Asymmetric Epoxidation

The mechanism involves the formation of a chiral titanium-tartrate-alkoxide complex that directs the delivery of the oxygen atom from the peroxide to one face of the double bond.

Application in Drug Development

This compound and its derivatives serve as important precursors in the synthesis of various pharmaceutical compounds.[2] A notable example is the synthesis of the antiviral drug Stavudine (d4T), used in the treatment of HIV.

Synthesis of an Antiviral Drug Precursor

The chiral epoxy alcohol derived from the epoxidation of this compound is a key intermediate in the total synthesis of d4T. This synthesis highlights the importance of controlling the stereochemistry of the epoxy alcohol, which translates to the stereochemistry of the final drug molecule.

Signaling Pathway and Mechanism of Action of d4T

Stavudine (d4T) is a nucleoside reverse transcriptase inhibitor (NRTI). Its mechanism of action involves the inhibition of the viral enzyme reverse transcriptase, which is essential for the replication of retroviruses like HIV.

Experimental Workflow

A typical experimental workflow for investigating reactions of this compound, from catalyst screening to product analysis, is outlined below.

This guide provides a foundational understanding of the reactivity and reaction mechanisms of this compound, tailored for professionals in research and drug development. The provided data, protocols, and diagrams are intended to facilitate further investigation and application of this versatile chemical.

References

- 1. CN102295532B - Method for producing crotonyl alcohol through gas phase catalysis and selective hydrogenation of crotonaldehyde - Google Patents [patents.google.com]

- 2. chem.rochester.edu [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. US20040064000A1 - Process for the oxidation of unsaturated alcohols - Google Patents [patents.google.com]

- 5. Palladium-catalysed oxidation of alcohols to carbonyl compounds with 1,2-dichloroethane as the primary oxidant: a theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Health and Safety Hazards of Crotyl Alcohol Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety hazards associated with exposure to crotyl alcohol. The information is compiled from various safety data sheets and toxicological studies to inform risk assessment and safe handling practices in a laboratory and drug development setting.

Physicochemical Properties

This compound, also known as 2-buten-1-ol, is a colorless liquid with a mild, sweet odor.[1] It is an unsaturated alcohol that is moderately soluble in water and miscible with many organic solvents.[1][2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C4H8O | [2] |

| Molar Mass | 72.11 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 121-122 °C | [3] |

| Melting Point | < -30 °C | [4] |

| Flash Point | 34 °C (closed cup) | [3] |

| Density | 0.845 g/mL at 25 °C | [3] |

| Water Solubility | Moderately soluble | [2] |

| Vapor Pressure | 6.24 mmHg at 25°C | [5] |

| Refractive Index | n20/D 1.427 | [3] |

Toxicological Data

The toxicity of this compound is primarily attributed to its metabolic conversion to the highly reactive and toxic α,β-unsaturated aldehyde, crotonaldehyde.[6] This biotransformation is catalyzed by alcohol dehydrogenase.[6] The resulting crotonaldehyde can deplete cellular glutathione, cause oxidative stress, and lead to protein carbonylation, ultimately resulting in cytotoxicity.[6]

Acute Toxicity

This compound is harmful if swallowed, inhaled, or absorbed through the skin.[6] Quantitative acute toxicity data are presented in Table 2.

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 793 mg/kg | [6] |

| LD50 | Rabbit | Dermal | 1084 mg/kg | [6] |

| LCLo | Rat | Inhalation | 2000 ppm/4H | [4] |

Skin and Eye Irritation

This compound is considered a skin and eye irritant.[7] While specific OECD guideline studies for this compound were not found, a representative study on a similar substance conducted according to OECD Guideline 404 showed very slight erythema after a 4-hour exposure.[8] Another study on an unnamed substance reported a primary irritation index of 0.0, classifying it as a non-irritant.[9] For eye irritation, a study following OECD Guideline 405 on a test substance resulted in a "minimally irritating" classification.[10]

Genotoxicity

Information on the genotoxicity of this compound is limited. One source indicates a positive result in a mutation in microorganisms test (Ames test) with Salmonella typhimurium at a dose of 10 µ g/plate .[4] However, detailed study reports compliant with current OECD guidelines were not identified in the conducted search. General protocols for the Ames test (OECD 471) and the in vitro micronucleus assay (OECD 487) are described in the experimental protocols section.

Experimental Protocols

Detailed experimental protocols for key toxicological assessments are outlined below. These are based on standard OECD guidelines and should be adapted for the specific substance being tested.

Acute Dermal Toxicity (Based on OECD Guideline 402)

A study to determine the acute dermal toxicity of a substance would typically involve the following steps:

-

Animal Model: Healthy young adult rabbits (e.g., New Zealand White) are used.[11]

-

Dosage: A limit test at 2000 mg/kg body weight is often performed initially.[11]

-